Bis(1,4-dimethyl-5-((2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) sulphate

Description

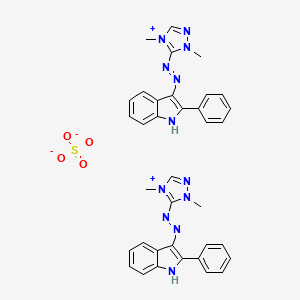

Bis(1,4-dimethyl-5-((2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) sulphate is a dicationic azo-triazolium compound with a sulphate counterion.

- A 1,2,4-triazolium core substituted with methyl groups at positions 1 and 4.

- A sulphate (SO₄²⁻) counterion balancing the charge of two triazolium cations.

The compound is structurally related to its chloride counterpart, 1,4-dimethyl-5-[(2-phenyl-1H-indol-3-yl)azo]-1H-1,2,4-triazolium chloride (CAS RN: 84000-82-8, 5076-82-4), registered on 31/05/2018 . Applications may include dyes, ionic liquids, or catalysts, though specific uses require further research.

Properties

CAS No. |

84787-88-2 |

|---|---|

Molecular Formula |

C36H34N12O4S |

Molecular Weight |

730.8 g/mol |

IUPAC Name |

(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)-(2-phenyl-1H-indol-3-yl)diazene;sulfate |

InChI |

InChI=1S/2C18H16N6.H2O4S/c2*1-23-12-19-24(2)18(23)22-21-17-14-10-6-7-11-15(14)20-16(17)13-8-4-3-5-9-13;1-5(2,3)4/h2*3-12H,1-2H3;(H2,1,2,3,4) |

InChI Key |

VUAVPUTXQKFKMH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=[N+](C=N1)C)N=NC2=C(NC3=CC=CC=C32)C4=CC=CC=C4.CN1C(=[N+](C=N1)C)N=NC2=C(NC3=CC=CC=C32)C4=CC=CC=C4.[O-]S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1,4-dimethyl-5-((2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) sulphate typically involves a multi-step process. The initial step often includes the formation of the triazolium core, followed by the introduction of azo and indole groups through a series of coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters like temperature and pH can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(1,4-dimethyl-5-((2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) sulphate can undergo various chemical reactions, including:

Oxidation: This reaction can alter the electronic properties of the compound, potentially leading to new derivatives with different functionalities.

Reduction: Reduction reactions can break down the azo group, resulting in simpler compounds.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions like temperature, solvent, and pH are tailored to optimize the reaction efficiency and product yield.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce simpler aromatic compounds.

Scientific Research Applications

Bis(1,4-dimethyl-5-((2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) sulphate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for synthesizing other complex organic molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

Industry: It is used in the development of advanced materials, including dyes and polymers, due to its stable and versatile chemical properties.

Mechanism of Action

The mechanism by which Bis(1,4-dimethyl-5-((2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) sulphate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

(a) 1,4-Dimethyl-5-[(2-phenyl-1H-indol-3-yl)azo]-1H-1,2,4-triazolium Chloride

- Key Differences: Counterion: Chloride (Cl⁻) vs. sulphate (SO₄²⁻). The monovalent Cl⁻ in the chloride salt contrasts with the divalent SO₄²⁻ in the sulphate, affecting solubility and ionic interactions. Charge Density: The sulphate’s higher charge density may enhance stability in polar solvents or ionic liquid applications. Registration Date: Both compounds were registered on 31/05/2018, suggesting concurrent development .

(b) 1-Methylimidazolium Nitrate (CAS RN: 156204-43-2) and 1-Methylimidazolium Trifluoromethanesulfonate (CAS RN: 99257-94-0)

These imidazolium-based ionic liquids from the Kanto Reagents catalog differ significantly:

- Core Structure : Imidazolium vs. triazolium, altering aromaticity and electronic properties.

- Counterions: Nitrate (NO₃⁻) and trifluoromethanesulfonate (CF₃SO₃⁻) are monovalent, unlike sulphate.

- Applications : Imidazolium salts are widely used as solvents or electrolytes, whereas triazolium salts may prioritize photochemical applications due to the azo-indole system.

Physicochemical and Commercial Properties

Biological Activity

Bis(1,4-dimethyl-5-((2-phenyl-1H-indol-3-yl)azo)-1H-1,2,4-triazolium) sulphate, with the CAS number 84787-88-2, is a compound characterized by its complex structure and potential biological activities. This article delves into its biological activity, exploring its antibacterial, antifungal, and anticancer properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 734.83 g/mol. Its structure features a triazolium core linked to an azo group and indole moiety, which are significant for its biological interactions.

Antibacterial Activity

Research indicates that compounds containing triazole structures often exhibit notable antibacterial properties. For instance, studies have shown that various triazole derivatives demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. In vitro tests suggest that this compound may also exhibit similar antibacterial activity due to its structural components.

| Bacterial Strain | Activity |

|---|---|

| Escherichia coli | Moderate to strong |

| Staphylococcus aureus | Moderate |

| Pseudomonas aeruginosa | Weak |

| Salmonella typhi | Moderate |

Antifungal Activity

The compound has also been evaluated for antifungal properties. Triazole derivatives are known to inhibit fungal growth by interfering with ergosterol synthesis. In studies involving common fungal strains such as Candida albicans and Aspergillus flavus, this compound demonstrated significant antifungal activity.

| Fungal Strain | Activity |

|---|---|

| Candida albicans | Significant |

| Aspergillus flavus | Moderate |

| Trichophyton longifusus | Weak |

Anticancer Activity

The anticancer potential of triazole derivatives has been explored in various studies. For example, certain triazole compounds have shown effectiveness against cancer cell lines such as HCT116 (colon carcinoma) and T47D (breast cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Preliminary data suggests that this compound may also exhibit similar anticancer properties.

| Cancer Cell Line | IC50 Value (μM) |

|---|---|

| HCT116 (Colon Carcinoma) | 6.2 |

| T47D (Breast Cancer) | 27.3 |

Case Studies and Research Findings

A study conducted on various triazole derivatives revealed that coordination with metal ions significantly enhances biological activity. This suggests that the biological efficacy of this compound could be further improved through complexation with transition metals.

Another investigation highlighted the structure–activity relationship (SAR) among triazole-based compounds. It was found that substituents on the indole moiety significantly influence the biological activity of these compounds. This finding emphasizes the importance of chemical modification in enhancing the therapeutic potential of bis(1,4-dimethyl-5-((2-phenyl-1H-indol-3-yazo)-1H-1,2,4-triazolium) sulphate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.